molecular formula C11H9NO3 B11768794 3-methoxy-1-phenyl-1H-pyrrole-2,5-dione CAS No. 558473-96-4

3-methoxy-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B11768794
CAS No.: 558473-96-4
M. Wt: 203.19 g/mol
InChI Key: OTVKCQDHQRIFML-UHFFFAOYSA-N
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Description

3-Methoxy-1-phenyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with the molecular formula C11H9NO3. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with aniline, followed by methoxylation. The reaction conditions often include the use of organic solvents such as acetone or ethyl acetate and catalysts to improve yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized pyrrole derivatives .

Mechanism of Action

The mechanism of action of 3-methoxy-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-1-phenyl-1H-pyrrole-2,5-dione is unique due to its methoxy group, which can enhance its solubility and reactivity in certain chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .

Properties

CAS No.

558473-96-4

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-methoxy-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C11H9NO3/c1-15-9-7-10(13)12(11(9)14)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

OTVKCQDHQRIFML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)N(C1=O)C2=CC=CC=C2

Origin of Product

United States

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